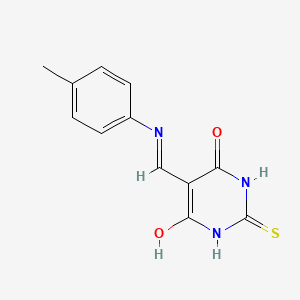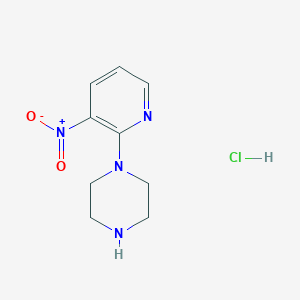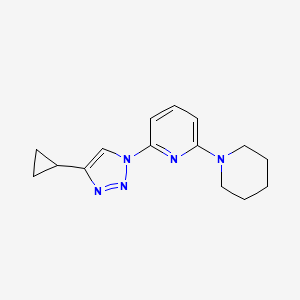
tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects:
Tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, it has been reported to exhibit antioxidant properties and to have a protective effect on the liver. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate in lab experiments is its broad range of biological activities. It has been shown to exhibit anticancer, anti-inflammatory, antioxidant, and antibacterial properties, among others. Additionally, it is relatively easy to synthesize and has been reported to be stable under various conditions.
However, there are also some limitations to using tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate in lab experiments. One of the main limitations is its potential toxicity. Although it has been shown to be relatively safe at low concentrations, higher concentrations may cause cytotoxicity. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Future Directions
There are several future directions for research on tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate. One area of interest is its potential use as a chemopreventive agent. Studies have shown that it may have the ability to inhibit the development of cancer, making it a promising candidate for further research in this area.
Another area of interest is its potential use as an anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of inflammatory diseases.
Finally, there is also potential for the development of new derivatives of tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate with improved biological activity and reduced toxicity. This could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
Tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate is a promising compound with a broad range of biological activities. Its anticancer, anti-inflammatory, antioxidant, and antibacterial properties make it a promising candidate for further research. Although there are some limitations to its use in lab experiments, its potential for use in the development of new drugs and as a chemopreventive agent make it an exciting area of research for the future.
Synthesis Methods
The synthesis of tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with acrylonitrile in the presence of a base. The reaction proceeds via the Michael addition of acrylonitrile to the carbamate group, followed by the elimination of the leaving group to form the final product. This synthesis method has been reported to yield high purity and good yields of the compound.
Scientific Research Applications
Tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate has been used in various scientific research studies. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(7-8-13)6-4-5-11/h13H,4,6-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMGNPSVWSXIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2386271.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)
![1-(1,3-Dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2386275.png)
![N-[(2-methoxyphenyl)methyl]-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2386277.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)

![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)


![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2386287.png)

